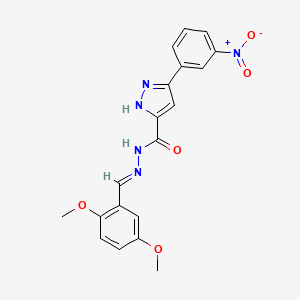
2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process:
Formation of the Biphenyl Derivative: The initial step involves the synthesis of the biphenyl derivative, which can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of the Hydrazide: The biphenyl derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation reaction between the hydrazide and 2-hydroxybenzaldehyde under reflux conditions in ethanol, leading to the formation of the desired Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, leading to changes in its electronic and structural properties. These interactions can modulate various biochemical pathways, making the compound useful in sensing and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazone: Similar structure but with an acetohydrazone moiety.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of biphenyl and Schiff base functionalities, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring selective metal ion detection and interaction with biological targets.
Eigenschaften
CAS-Nummer |
303087-01-6 |
|---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O3/c24-20-9-5-4-8-18(20)14-22-23-21(25)15-26-19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI-Schlüssel |
DDVLYWNMCHQKCQ-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)

![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)



![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)


![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)


